Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
CAS No.: 139678-43-6
Cat. No.: VC20855701
Molecular Formula: C18H16BF2NO8
Molecular Weight: 423.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139678-43-6 |
|---|---|
| Molecular Formula | C18H16BF2NO8 |
| Molecular Weight | 423.1 g/mol |
| IUPAC Name | diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3 |
| Standard InChI Key | CFNQRWRKTNKGDL-UHFFFAOYSA-N |
| SMILES | B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 |
| Canonical SMILES | B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 |
Introduction
| Property | Value |
|---|---|
| CAS Number | 139678-43-6 |
| Molecular Formula | C18H16BF2NO8 |
| Molecular Weight | 423.1 g/mol |
| IUPAC Name | diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3 |
| Standard InChIKey | CFNQRWRKTNKGDL-UHFFFAOYSA-N |
| Canonical SMILES | B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 |
| Synonyms | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid Anhydride with Boric Acid |
Future Research Directions
The complex structure and potential biological activities of Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate suggest several promising directions for future research. These research avenues could expand understanding of the compound's properties, synthesis, and potential applications.
Structure-activity relationship studies could systematically explore how modifications to various parts of the molecule affect its biological activities. For instance, variations in the boron-containing moiety, alterations to the substitution pattern on the quinoline ring, or modifications to the cyclopropyl group could provide insights into which structural features are critical for specific activities .
Detailed pharmacological evaluations could assess the compound's activities against various biological targets, particularly those relevant to antimicrobial, antioxidant, neuroprotective, or anticancer applications. These studies would help establish whether the theoretical potential suggested by structural features translates into actual biological activity .
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